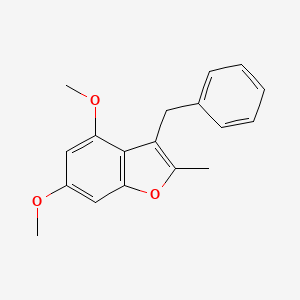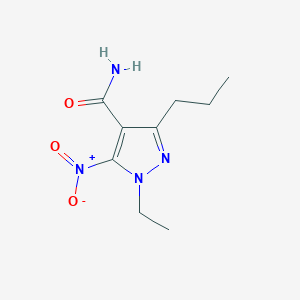![molecular formula C17H9Br2Cl2NO4 B12893377 {3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid CAS No. 918945-91-2](/img/structure/B12893377.png)
{3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid typically involves multiple steps, including halogenation, etherification, and acylation reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, boron reagents (for Suzuki–Miyaura coupling)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dehalogenated compounds.
科学的研究の応用
2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid ethyl ester: A similar compound with an ethyl ester group, which may exhibit different reactivity and properties.
3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenol: A related compound with a phenol group, which may have distinct chemical and biological activities.
Uniqueness
2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid is unique due to its specific combination of bromine, chlorine, and quinoline moieties, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.
特性
CAS番号 |
918945-91-2 |
|---|---|
分子式 |
C17H9Br2Cl2NO4 |
分子量 |
522.0 g/mol |
IUPAC名 |
2-[3,5-dibromo-4-(2,4-dichloroquinolin-6-yl)oxyphenoxy]acetic acid |
InChI |
InChI=1S/C17H9Br2Cl2NO4/c18-11-4-9(25-7-16(23)24)5-12(19)17(11)26-8-1-2-14-10(3-8)13(20)6-15(21)22-14/h1-6H,7H2,(H,23,24) |
InChIキー |
VCIYKXCRKKGYSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1OC3=C(C=C(C=C3Br)OCC(=O)O)Br)C(=CC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


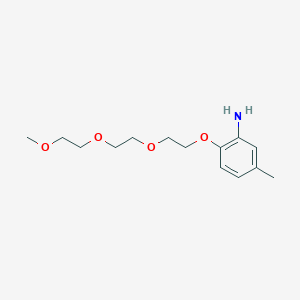
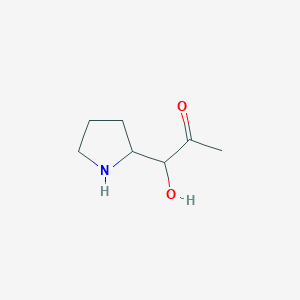

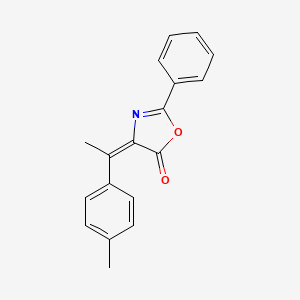
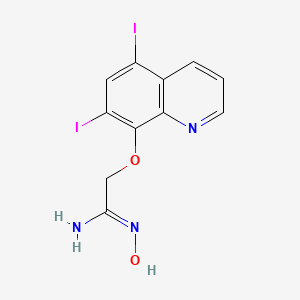
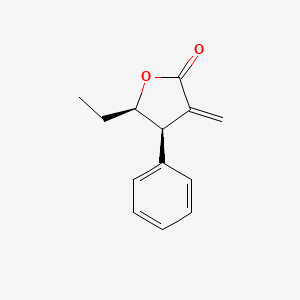
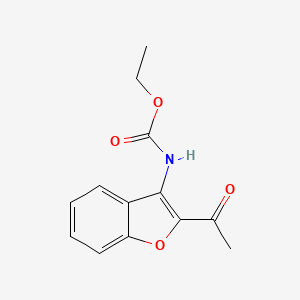
![2-(Aminomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12893341.png)
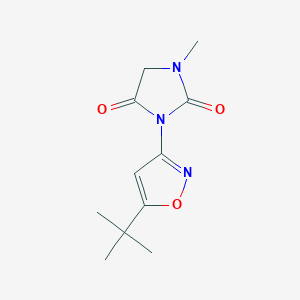
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)
